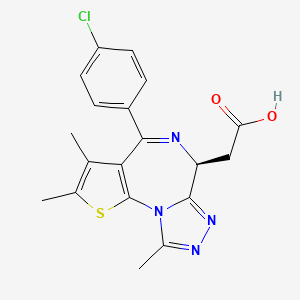
JQ-1 carboxylic acid
Overview
Description
JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is a potent BET bromodomain inhibitor . It can be used to synthesize PROTAC, which targets the degradation of BRD4 . It is also a highly potent, selective, and cell-permeable BRD4 inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C19H17ClN4O2S . The exact mass is 400.08 and the molecular weight is 437.339 .Chemical Reactions Analysis
This compound has a carboxylic acid functional group that can be used for conjugation reactions . It can be used as a precursor to a PROTAC® that targets BET bromodomains after conjugation to a linker and E3 ligase ligand .Physical And Chemical Properties Analysis
The molecular weight of this compound is 400.9 g/mol . The chemical formula is C19H17ClN4O2S .Scientific Research Applications
Carboxylic acid derivatives, including those similar to JQ-1 carboxylic acid, have been extensively studied for their diverse applications. For example, the use of dye aggregation and complex formation effects in 7-(Diethylamino)-coumarin-3-carboxylic acid demonstrates the potential of such compounds in laser dyes, fluorescent labels, and biomedical inhibitors (Liu et al., 2014).
A study on the voltammetric determination of pKa of various acids in polar aprotic solvents, including carboxylic acids, highlights the electrochemical properties of these compounds which can be relevant in analytical applications (Kim et al., 2001).
Carboxylic carbon quantum dots have been used as a fluorescent sensing platform for DNA detection, demonstrating the utility of carboxylic acid derivatives in biosensor technology (Loo et al., 2016).
The synthesis and spectroscopic studies of functionalized graphene quantum dots with carboxyl groups reveal the potential of carboxylic acid derivatives in creating complexes for in vivo sensing applications, which could be relevant for this compound (Chhabra et al., 2018).
A study on the selective inhibition of BET bromodomains by JQ1 (a related compound to this compound) shows the potential of such compounds in targeting protein-protein interactions in epigenetic 'readers' (Filippakopoulos et al., 2010).
Mechanism of Action
Target of Action
JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is known to be a potent inhibitor of the BET bromodomain . The primary target of this compound is the bromodomain-containing protein 4 (BRD4) . BRD4 is a histone modification reader and transcriptional regulator that interacts with acetylated lysine histone motifs, transcription factors (TFs), transcription co-activators, and RNA polymerase II .
Mode of Action
This compound acts by binding competitively to the bromodomains of BRD4 . This competitive inhibition disrupts the interaction between BRD4 and acetylated lysine histone motifs, thereby affecting the transcriptional regulation mediated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 binds to enhancers with histone H3 acetylated at lysine 27 (H3K27Ac) and mediator complex subunit 1 in a cell type-specific manner. It also binds to promoter regions with the oncogenic TFs MYC and E2F1 in a cell type-common manner . The inhibition of these interactions by this compound can affect the transcriptional regulation of various genes involved in these pathways .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The result of this compound’s action is the inhibition of BRD4-mediated transcriptional regulation. This leads to anti-proliferative effects in various types of cancer . Additionally, this compound has been reported to downregulate PD-L1 expression on the surface of tumor cells .
Action Environment
The effectiveness of this compound may depend on the specific cellular context, including the presence of specific transcription factors and co-activators, the state of histone acetylation, and the specific type of cancer cells being targeted .
Biochemical Analysis
Biochemical Properties
JQ-1 carboxylic acid interacts with the BET family of bromodomain proteins, inhibiting their function . It has been shown to downregulate PD-L1 expression on the surface of B16F10 cells . The compound’s interaction with these proteins disrupts their ability to recognize acetylated lysine residues, such as those on histone 4 . This disruption can affect the transcription process and the association of proteins with active genes .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it can inhibit cell growth and induce apoptosis . It has also been found to downregulate c-MYC and HKII expression levels and induce p21 expression . Furthermore, it can decrease the expression of the immune suppressive molecule PD-L1 on antigen-presenting cells (APCs), thereby restoring the reactivity of anergic CD4+ T cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the BET family of bromodomain proteins . By inhibiting these proteins, this compound disrupts their ability to recognize acetylated lysine residues, which can affect the transcription process . Additionally, it can be used to synthesize PROTACs, which can target the degradation of BRD4 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to induce a dose- and time-dependent cell death in cell lines
Metabolic Pathways
This compound is involved in the metabolic pathways related to the BET family of bromodomain proteins
properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSBOOJFIRCSO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202592-23-2 | |
| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

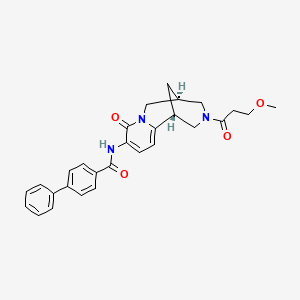

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)
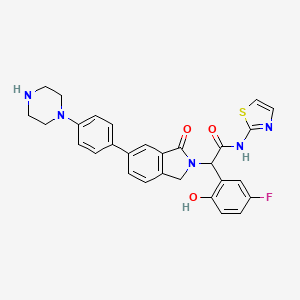

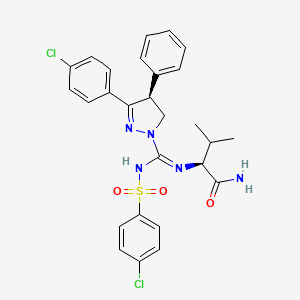

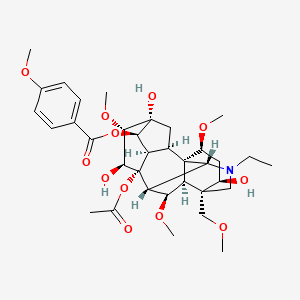
![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)
![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)
